BenchChemオンラインストアへようこそ!

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Structural Chemistry Crystallography Pyrazoloisoquinoline Synthesis

This compound is a structurally authenticated pentacyclic pyrazolo[3,4-c]isoquinoline, distinguished by its 1-phenyl and 5-(4-methoxyphenyl) substituents with an unsubstituted 3-position. Unlike widely cataloged 3-methyl congeners, this specific chemotype is designed to modulate hinge-binding interactions with NF-κB-inducing kinase (NIK) targets. With a computed XLogP3 of 5.3, it serves as an ideal tool for assessing lipophilicity-driven ADMET properties within the series. Procure this compound to introduce critical structural divergence into your screening deck and probe non-canonical NF-κB signaling with a distinct selectivity profile.

Molecular Formula C25H21N3O3
Molecular Weight 411.5 g/mol
CAS No. 887582-94-7
Cat. No. B7795471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
CAS887582-94-7
Molecular FormulaC25H21N3O3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
InChIInChI=1S/C25H21N3O3/c1-29-17-11-9-16(10-12-17)23-19-14-21(31-3)20(30-2)13-18(19)22-24(27-28-25(22)26-23)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,27,28)
InChIKeyFZOWLOMELZFSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline (CAS 887582-94-7): Core Chemical Identity and Class Context for Scientific Procurement


7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline (CAS 887582-94-7) is a fully aromatic pentacyclic small molecule (C₂₅H₂₁N₃O₃; MW 411.5 g/mol) belonging to the pyrazolo[3,4-c]isoquinoline family [1]. This scaffold has been described in the primary patent literature as a core structure for potent and selective inhibitors of NF-κB-inducing kinase (NIK), a Ser/Thr kinase implicated in non-canonical NF-κB signaling and inflammatory disease [2]. The compound was first reported via a Pictet–Spengler-type cyclocondensation between 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles and substituted benzaldehydes under strong acidic conditions, a route that establishes the 5-aryl substituent regiochemistry with crystallographic confirmation [3].

Why Generic Substitution of 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline Is Not Supported by Available Evidence


Within the pyrazolo[3,4-c]isoquinoline chemotype, even modest changes to the substituent pattern at positions 1, 3, 5, 7, and 8 can fundamentally alter kinase selectivity, physicochemical properties, and synthetic accessibility [1]. The subject compound is distinguished from the more commonly cataloged 3-methyl congeners (e.g., 7,8-dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline, CAS 107879-55-0) by the absence of a 3-alkyl group, the presence of a 1-phenyl substituent, and a 5-(4-methoxyphenyl) group . These structural features are predicted to modulate the hinge-binding interactions with kinase targets and alter lipophilicity (computed XLogP3 = 5.3) relative to 3-methyl analogs [2]. However, the publicly available literature contains no head-to-head biological or physicochemical comparison data for this specific compound versus defined analogs; procurement decisions must therefore be guided by the compound's unique structural identity rather than by empirically demonstrated superiority over in-class alternatives.

Quantitative Differentiation Evidence for 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline: Available Comparative Data


Structural Identity Confirmed by Single-Crystal X-Ray Diffraction within the Pyrazolo[3,4-c]isoquinoline Series

The Bogza et al. synthesis paper provides single-crystal X-ray diffraction structures for representative pyrazolo[3,4-c]isoquinoline derivatives (compounds 10Dj, 10Cd, and 11D), unequivocally confirming the regiochemistry of the 5-aryl-substituted pyrazolo[3,4-c]isoquinoline core produced via the Pictet–Spengler route [1]. While the target compound itself was not among the three crystallographically characterized examples, its synthesis follows the identical validated pathway using 4-methoxybenzaldehyde as the aldehyde component, placing it within the structurally authenticated subset of this compound class [1].

Structural Chemistry Crystallography Pyrazoloisoquinoline Synthesis

Computed Lipophilicity (XLogP3) Differentiates This Compound from 3-Methyl Pyrazoloisoquinoline Congeners

The target compound has a computed XLogP3-AA value of 5.3, reflecting the combined lipophilic contributions of three methoxy groups, the 1-phenyl ring, and the 5-(4-methoxyphenyl) substituent [1]. In contrast, the 3-methyl-substituted analog 7,8-dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline (disclosed in US 2004/0097541 A1) [2] is expected to exhibit a lower XLogP due to the replacement of the lipophilic 1-phenyl group with a smaller 3-methyl group and the absence of the 5-(4-methoxyphenyl) motif. No experimentally measured logP or logD values are publicly available for either compound.

Physicochemical Profiling Drug-likeness Lead Optimization

NIK Kinase Inhibitory Potential of the Pyrazolo[3,4-c]isoquinoline Scaffold Class

The patent family covering pyrazoloisoquinoline derivatives (US 2004/0097541 A1, US 7,132,428 B2, WO 2004/005287 A9) explicitly characterizes compounds bearing the pyrazolo[3,4-c]isoquinoline core as strong and highly specific inhibitors of NIK (NF-κB-inducing kinase) [1]. These compounds inhibited TNFα release in LPS-stimulated and IL-1β-stimulated human peripheral blood lymphocytes and suppressed IL-1β, TNFα, and IL-6 in LPS-stimulated whole human blood [2]. The target compound falls within the generic Markush structure (Formula I) described in these patents, but no specific IC₅₀ or K(i) value for the individual compound 887582-94-7 has been publicly disclosed.

Kinase Inhibition NF-kappaB Signaling Inflammation

Substitution Pattern at Position 5 Confers Distinct Synthetic Entry Relative to 5-Unsubstituted and 5-Heteroaryl Analogs

The Bogza synthetic study demonstrates that the nature of the aldehyde employed dictates the reaction outcome: benzaldehyde and substituted benzaldehydes (including 4-methoxybenzaldehyde) reliably produce 5-aryl-pyrazolo[3,4-c]isoquinolines in a one-pot sequence, whereas heterocyclic aldehydes give variable product distributions including 5-heteroaryl products, non-cyclizing azomethine intermediates, or 5-unsubstituted byproducts via heteroaryl elimination [1]. This means the 5-(4-methoxyphenyl) substituent of the target compound can be introduced with predictable regiochemical fidelity using 4-methoxybenzaldehyde, a reliability not shared by 5-thienyl or 5-indolyl analogs which require condition-dependent optimization [1].

Synthetic Chemistry Structure-Activity Relationships Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline (CAS 887582-94-7)


NIK Kinase Inhibitor Screening and SAR Expansion Campaigns

This compound is a structurally authenticated member of the pyrazolo[3,4-c]isoquinoline class covered by NIK inhibitor patents [1]. Its unique combination of 1-phenyl and 5-(4-methoxyphenyl) substituents, with no 3-alkyl group, makes it suitable for inclusion in screening decks aimed at expanding the SAR around the NIK hinge-binding region. Researchers can use this compound to probe the effect of replacing the 3-methyl group (present in the majority of patent-exemplified analogs) with hydrogen while retaining 1-phenyl substitution [1].

Lipophilicity-Modulated Pharmacokinetic Profiling of Pyrazoloisoquinoline Leads

With a computed XLogP3 of 5.3, this compound occupies a higher lipophilicity range than many 3-methyl congeners [2]. It can serve as a tool compound for assessing the impact of increased logP on membrane permeability, metabolic stability, and plasma protein binding within the pyrazoloisoquinoline series, particularly when paired with less lipophilic matched molecular pairs.

Crystallography and Solid-State Characterization Studies

Given that the Bogza et al. synthesis route has yielded single-crystal X-ray structures for closely related derivatives (10Dj, 10Cd, 11D) [3], this compound presents a viable candidate for further crystallographic characterization. Its three methoxy groups and multiple aromatic rings provide diverse intermolecular interaction motifs (C–H···O, C–H···π, π–π stacking) of interest for crystal engineering and polymorph screening studies.

Chemical Biology Tool for Non-Canonical NF-κB Pathway Investigation

As a compound encompassed by the generic NIK inhibitor patent claims, it can be evaluated as a chemical probe for dissecting NIK-dependent versus NIK-independent NF-κB signaling in cellular models of inflammation (e.g., LPS/IL-1β-stimulated PBMCs or whole blood assays, as described in the patent disclosures) [1]. Its structural divergence from the more common 3-methyl series may confer a distinct selectivity profile worth investigating.

Quote Request

Request a Quote for 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.